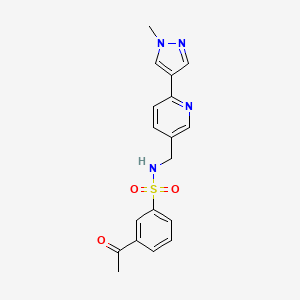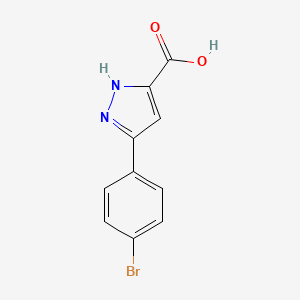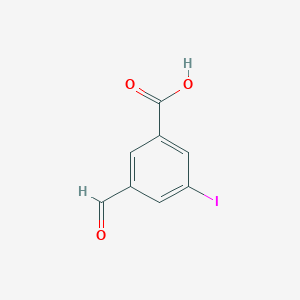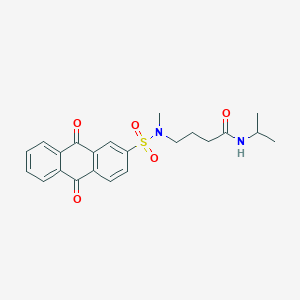
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea is a useful research compound. Its molecular formula is C19H21ClFN3O2 and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Interaction Analysis
The study on the crystal structure of flufenoxuron, a benzoylurea pesticide structurally related to the compound , provides insights into the molecular interactions and architecture of these compounds. The analysis of dihedral angles and hydrogen bonding in the crystal structure offers foundational knowledge for understanding how these compounds interact at the molecular level, which is crucial for designing more effective and targeted applications in various fields, including materials science and drug design (Youngeun Jeon et al., 2014).
Antibacterial and Antifungal Properties
Research into N-alkyl substituted urea derivatives has highlighted their potential as antibacterial and antifungal agents. Specifically, derivatives bearing a morpholine moiety have shown enhanced activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests a promising avenue for developing new antimicrobial agents using the core chemical structure of 1-(3-Chlorophenyl)-3-(2-(4-fluorophenyl)-2-morpholinoethyl)urea (Qing-Zhong Zheng et al., 2010).
Photocatalytic Degradation of Pollutants
A study on the simultaneous production of hydrogen and degradation of organic pollutants using titanium dioxide (TiO2) photocatalysts modified with surface components related to the urea derivative demonstrated the compound's potential in environmental remediation. This innovative approach not only degrades pollutants such as 4-chlorophenol and urea but also produces valuable hydrogen, highlighting a dual-function capability that could be applied in waste management and energy production (Jungwon Kim et al., 2012).
Potential Anti-Cancer Agents
The exploration of N,N'-diarylureas as potential anti-cancer agents has revealed their capability to inhibit translation initiation, a critical process in cancer cell proliferation. By activating the eIF2α kinase heme-regulated inhibitor and reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, these compounds show promise in the development of targeted cancer therapies. Optimization of these compounds to improve solubility while preserving biological activity is ongoing, indicating the potential for clinical applications in the future (S. Denoyelle et al., 2012).
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-15-2-1-3-17(12-15)23-19(25)22-13-18(24-8-10-26-11-9-24)14-4-6-16(21)7-5-14/h1-7,12,18H,8-11,13H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKXQEADCOMYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}propanamide](/img/structure/B2966924.png)

![{2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B2966928.png)
![4-[(3R)-3-Aminopyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2966929.png)

![1-[2-(4-chlorophenyl)acetyl]-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2966932.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2966933.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2966934.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2966938.png)

![N-cyclohexyl-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2966942.png)
